![molecular formula C12H17NO B13172809 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₇NO It is characterized by a bicyclic structure fused with an oxirane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile typically involves the reaction of bicyclo[222]octane derivatives with appropriate reagents to introduce the oxirane and nitrile functionalities One common method includes the epoxidation of a bicyclo[22
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrile group may also participate in interactions with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2,3-diol: A related compound with hydroxyl groups instead of the oxirane and nitrile functionalities.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with different structural features and applications.
Uniqueness
3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is unique due to its combination of a bicyclic structure with an oxirane ring and a nitrile group
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.2]octanyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-12(11(7-13)14-12)10-6-8-2-4-9(10)5-3-8/h8-11H,2-6H2,1H3 |
InChI Key |
OUJMYBAPICJMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2CC3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)

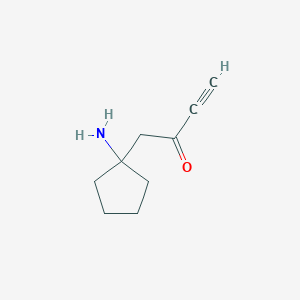
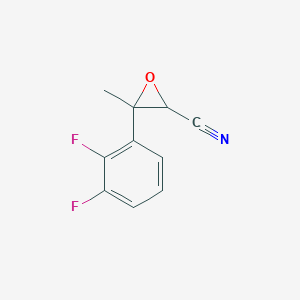
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
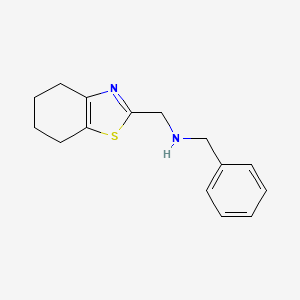
![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
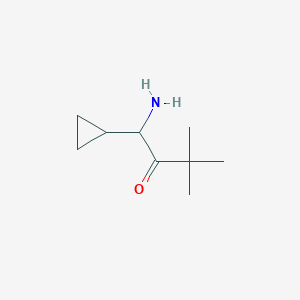
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
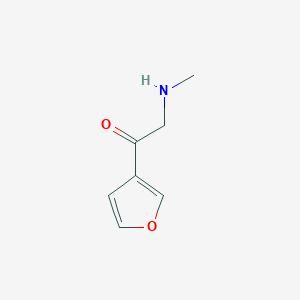

![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
